molecular formula C15H14N2O3 B6153965 3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole CAS No. 731003-69-3

3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole

Cat. No.: B6153965
CAS No.: 731003-69-3
M. Wt: 270.3
InChI Key:
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Description

This compound is characterized by the presence of an indole ring, a nitro group, and a furan ring, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole typically involves the reaction of 5-methylfurfural with nitroethane in the presence of a base to form the nitroalkene intermediate. This intermediate then undergoes a cyclization reaction with indole under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Reduction: Formation of 3-[1-(5-methylfuran-2-yl)-2-aminoethyl]-1H-indole.

    Oxidation: Formation of corresponding oxides and hydroxylated products.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic electronics and materials science

Mechanism of Action

The mechanism of action of 3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(5-fluoro-2-yl)-2-nitroethyl]-1H-indole
  • 3-[1-(5-chloro-2-yl)-2-nitroethyl]-1H-indole
  • 3-[1-(5-bromo-2-yl)-2-nitroethyl]-1H-indole

Uniqueness

3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole is unique due to the presence of the methylfuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole involves the reaction of 5-methylfuran-2-carbaldehyde with nitromethane to form 1-(5-methylfuran-2-yl)-2-nitropropene, which is then reacted with indole to form the final product.", "Starting Materials": [ "5-methylfuran-2-carbaldehyde", "Nitromethane", "Indole" ], "Reaction": [ "Step 1: React 5-methylfuran-2-carbaldehyde with nitromethane in the presence of a base such as potassium carbonate to form 1-(5-methylfuran-2-yl)-2-nitropropene.", "Step 2: React 1-(5-methylfuran-2-yl)-2-nitropropene with indole in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form 3-[1-(5-methylfuran-2-yl)-2-nitroethyl]-1H-indole." ] }

CAS No.

731003-69-3

Molecular Formula

C15H14N2O3

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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